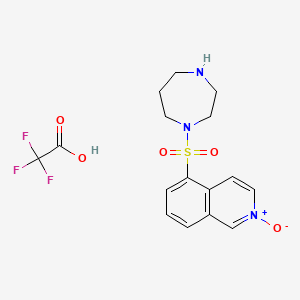

Fasudil Pyridine N-Oxide TFA Salt

Description

Overview of Rho GTPase/ROCK Signaling Pathway in Cellular Regulation

The Rho family of GTPases, a key subfamily of the Ras superfamily of small G proteins, acts as a molecular switch in various cellular processes. wikipedia.orgyoutube.com These proteins cycle between an inactive state when bound to guanosine (B1672433) diphosphate (B83284) (GDP) and an active state when bound to guanosine triphosphate (GTP). nih.govyoutube.com This cycle is tightly controlled by regulatory proteins: Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, thereby activating the Rho protein, while GTPase-activating proteins (GAPs) enhance the intrinsic GTP hydrolysis activity, returning the protein to its inactive state. wikipedia.org

Rho-associated coiled-coil containing protein kinases (ROCKs) are primary downstream effectors of the active, GTP-bound form of RhoA. nih.govnih.gov The activation of ROCK occurs when RhoA-GTP binds to the Rho-binding domain (RBD) of ROCK, which disrupts an autoinhibitory mechanism and unleashes the kinase's catalytic activity. wikipedia.org

Once activated, ROCKs phosphorylate a multitude of downstream targets, profoundly influencing cellular architecture and function. nih.govfrontiersin.org A key substrate is the myosin-binding subunit (MYPT) of myosin light chain phosphatase (MLCP). nih.gov Phosphorylation of MYPT by ROCK inhibits the phosphatase's activity. This leads to an increase in the phosphorylation level of the myosin light chain (MLC), which promotes actin-myosin contractility, a fundamental process for cell motility, smooth muscle contraction, and the formation of stress fibers. nih.govbiorxiv.org

Another critical set of ROCK substrates are the LIM kinases (LIMK). nih.govnih.gov ROCK-mediated phosphorylation activates LIMK, which in turn phosphorylates and inactivates the actin-depolymerizing factor cofilin. nih.gov This action stabilizes actin filaments, contributing to cytoskeletal organization. nih.gov

Functional distinctions have been identified through various studies. For instance, in the context of neuronal structure, genetic studies in mice suggest ROCK1 plays a significant role in regulating the length of dendrites, while both isoforms are involved in maintaining the morphology of dendritic spines. nih.govbiorxiv.org Specifically, ROCK1 heterozygosity was associated with decreased apical spine length, whereas ROCK2 heterozygosity was linked to an increase. nih.gov Biochemically, while both isoforms can phosphorylate LIM kinase and cofilin, phosphorylation of myosin light chain was found to be decreased exclusively in ROCK1-deficient mice in one study. nih.gov These findings highlight that the specific roles of ROCK1 and ROCK2 can be cell-type and context-dependent, arguing for the evaluation of each isoform's activity in specific physiological systems. nih.gov

Historical Context of Rho-Kinase Inhibitors in Research

The recognition of protein kinases as viable drug targets began in the early 1980s. scielo.br The Rho/ROCK pathway itself was elucidated in the early-to-mid 1990s. wikipedia.orgnih.gov This discovery spurred the development of compounds to probe the pathway's function. Fasudil (B1672074) (also known as HA-1077) and another compound, Y-27632, emerged as the first small molecule ROCK inhibitors and have since become crucial tools in cell biology research. wikipedia.orgscielo.br Fasudil was the first ROCK inhibitor to be approved for clinical use, gaining approval in Japan and China in the mid-1990s for the treatment of cerebral vasospasm. wikipedia.orgscielo.brfrontiersin.orgmdpi.com The development of these inhibitors was a landmark, enabling detailed investigation into the cellular and physiological roles of ROCK signaling. nih.gov

Contextualizing Fasudil as a Pioneering ROCK Inhibitor

Fasudil is an isoquinoline (B145761) derivative that functions as a potent, ATP-competitive inhibitor of ROCKs. nih.govfrontiersin.org Its development provided researchers with a means to pharmacologically block the Rho/ROCK pathway, leading to extensive studies on its effects across various models of disease. nih.govnih.gov The compound "Fasudil Pyridine (B92270) N-Oxide TFA Salt" is a derivative or metabolite of Fasudil, often used for research purposes. chemicalbook.comcookechem.com The core inhibitory activity against ROCK kinases is attributed to the Fasudil structure itself.

Fasudil exhibits potent inhibition of both ROCK isoforms. Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Kᵢ), which represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Research has shown that Fasudil and its active metabolite, hydroxyfasudil, inhibit ROCK2 with comparable potency. nih.gov

Table 1: Inhibitory Potency of Fasudil Against ROCK Isoforms

| Kinase | Potency (IC₅₀/Kᵢ) |

| ROCK1 | Kᵢ: 0.33 µM |

| ROCK2 | IC₅₀: 0.158 µM - 1.9 µM |

Data compiled from multiple sources. Values can vary based on assay conditions. medchemexpress.comstemcell.comfocusbiomolecules.comnih.gov

While potent against ROCKs, Fasudil is not entirely specific and demonstrates inhibitory activity against other protein kinases, particularly at higher concentrations. nih.govmedchemexpress.com This is a common characteristic among kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome. Its off-target interactions include other members of the AGC kinase family, such as Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG). medchemexpress.com Understanding this selectivity profile is crucial for interpreting the full spectrum of its biological effects.

Table 2: Kinase Selectivity Profile of Fasudil

| Kinase | IC₅₀ (µM) |

| ROCK2 | 0.158 - 1.9 |

| PKA (Protein Kinase A) | 4.58 |

| PKC (Protein Kinase C) | 12.30 |

| PKG (Protein Kinase G) | 1.650 |

| MSK1 | 5 |

| MAPKAP-K1b | 15 |

Data compiled from multiple sources. medchemexpress.comstemcell.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H18F3N3O5S |

|---|---|

Molecular Weight |

421.4 g/mol |

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)-2-oxidoisoquinolin-2-ium;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C14H17N3O3S.C2HF3O2/c18-16-9-5-13-12(11-16)3-1-4-14(13)21(19,20)17-8-2-6-15-7-10-17;3-2(4,5)1(6)7/h1,3-5,9,11,15H,2,6-8,10H2;(H,6,7) |

InChI Key |

UHCWUJDQKQMXOY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=C[N+](=C3)[O-].C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthesis and Chemical Modifications of Pyridine N Oxides and Fasudil Derivatives

Synthetic Methodologies for Pyridine (B92270) N-Oxides

The formation of the N-oxide bond in pyridine and its derivatives is a fundamental transformation, enabling a wide range of subsequent chemical modifications.

Oxidation Approaches

The direct oxidation of the pyridine nitrogen is the most common method for synthesizing pyridine N-oxides. This can be achieved using various oxidizing agents, each with its own advantages and substrate scope.

Peracids: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid, are frequently used for the N-oxidation of pyridines. orgsyn.orgarkat-usa.org The reaction is typically straightforward, involving the treatment of the pyridine derivative with the peracid in a suitable solvent. orgsyn.org For instance, the oxidation of 3-substituted pyridines with m-CPBA often provides higher yields compared to other oxidizing agents. arkat-usa.org Caution is advised when working with peracids due to their potential for explosive decomposition. orgsyn.org

Hydrogen Peroxide: Hydrogen peroxide is an environmentally friendly and cost-effective oxidant for pyridine N-oxidation. bme.hugoogle.com These reactions are often performed in acetic acid, which acts as both a solvent and a catalyst. orgsyn.orgarkat-usa.orgbme.hu The combination of hydrogen peroxide with various catalysts can enhance efficiency and selectivity. Metal catalysts, such as tungsten-based compounds (e.g., sodium tungstate), rhenium-based catalysts (e.g., methyltrioxorhenium, MTO), and titanosilicate zeolites (e.g., Ti-MWW and TS-1), have proven effective. arkat-usa.orgresearchgate.netorganic-chemistry.orgccspublishing.org.cn The Ti-MWW catalyst, in particular, has demonstrated high activity and selectivity (over 99%) for pyridine oxidation with hydrogen peroxide. researchgate.net Urea-hydrogen peroxide (UHP), a stable solid adduct, also serves as an effective oxidizing agent for nitrogen heterocycles. organic-chemistry.org

Metal Oxidants: Various metal-based oxidants and catalysts are employed in the synthesis of pyridine N-oxides. arkat-usa.org Rhenium-based catalysts like methyltrioxorhenium (MTO) can catalyze the oxidation of pyridines with 30% aqueous hydrogen peroxide, with 3- and 4-substituted pyridines giving high yields. arkat-usa.org Manganese porphyrin complexes, in conjunction with hydrogen peroxide and a cocatalyst like ammonium (B1175870) acetate, can convert pyridine derivatives to their N-oxides with good yields and chemoselectivity. arkat-usa.org

Table 1: Comparison of Oxidation Methods for Pyridine N-Oxide Synthesis

| Oxidant/Catalyst System | Substrate Example | Key Features | Reference |

|---|---|---|---|

| Peracetic Acid | Pyridine | Effective and commonly used, but requires careful temperature control. | orgsyn.org |

| m-CPBA | 3-Substituted Pyridines | Often gives higher yields compared to other methods for specific substrates. | arkat-usa.org |

| H₂O₂ / Acetic Acid | Pyridine Derivatives | Eco-friendly process, generating water as a byproduct. | bme.hugoogle.com |

| H₂O₂ / Ti-MWW | Pyridine | Highly active and selective catalyst, reusable for synthesis. Achieves >99% conversion and selectivity. | researchgate.net |

| H₂O₂ / Methyltrioxorhenium (MTO) | 3- and 4-Substituted Pyridines | Catalytic amounts of MTO are effective; high yields for electronically diverse substrates. | arkat-usa.org |

| Sodium Percarbonate / Rhenium Catalysts | Tertiary Nitrogen Compounds | Ideal and efficient oxygen source for N-oxidation under mild conditions. | organic-chemistry.org |

Novel Synthetic Routes

Recent advancements have focused on developing safer, more efficient, and scalable methods for pyridine N-oxide synthesis.

Microreactor Technology: Continuous flow microreactors offer significant advantages for N-oxidation reactions, particularly concerning safety. bme.hu The high surface-to-volume ratio in microreactors allows for precise temperature control and efficient heat exchange, minimizing the risks associated with exothermic oxidation processes. bme.hu Studies comparing batch and microreactor processes for the N-oxidation of pyridine derivatives with m-CPBA or aqueous H₂O₂ in acetic acid have shown that microreactors enhance process safety. bme.hu For the H₂O₂/acetic acid system, the continuous mode in a microreactor showed significant improvements over the classical batch process. bme.hu A continuous flow microreactor using a titanium silicalite (TS-1) packed-bed and H₂O₂ in methanol (B129727) achieved up to 99% yields for various pyridine N-oxides, operating continuously for over 800 hours without loss of catalyst activity. peeref.comthieme-connect.comorganic-chemistry.org

Table 2: Batch vs. Microreactor N-Oxidation

| Parameter | Batch Reactor | Microreactor | Reference |

|---|---|---|---|

| Safety | Higher risk due to potential for thermal runaway. | Increased safety due to superior temperature control and small reaction volume. | bme.hupeeref.com |

| Efficiency | Can be limited by mixing and heat transfer. | Higher efficiency due to outstanding mixing and heat exchange. | bme.huorganic-chemistry.org |

| Scalability | Can be problematic due to critical scale-up parameters. | Less problematic scale-up. | bme.hu |

| Yield (TS-1/H₂O₂ system) | Generally lower yields and longer reaction times. | Up to 99% yield with significantly shorter reaction times. | organic-chemistry.org |

Catalyst-Free Methods: The development of catalyst-free synthetic routes is a significant goal in green chemistry. One such approach involves the photochemical, Minisci-type alkylation of electron-deficient heteroarenes where pyridine N-oxides act as hydrogen atom transfer (HAT) reagents. rsc.orgrsc.org This method relies on the formation of an electron-donor-acceptor (EDA) complex between the heterocyclic substrate and the N-oxide, which upon irradiation, initiates the reaction without the need for an external photocatalyst. rsc.orgresearchgate.net

Derivatization Strategies Involving Pyridine N-Oxide Moieties

The pyridine N-oxide moiety is not just a final product but a versatile intermediate that activates the pyridine ring for further functionalization. bhu.ac.insemanticscholar.org The oxygen atom can donate electrons into the ring via resonance, making the 2- and 4-positions more susceptible to both electrophilic and nucleophilic attack. bhu.ac.in

Late-Stage Functionalization of Bioactive Molecules via Pyridine N-Oxides

Late-stage functionalization (LSF) is a powerful strategy in drug discovery to modify complex molecules at a late step in their synthesis, allowing for the rapid generation of analogs. Pyridine N-oxides are valuable tools for LSF. acs.orgthieme-connect.com For example, a photochemical approach allows for the C3-selective hydroxylation of pyridines by isomerizing the corresponding N-oxide. thieme-connect.com This "oxygen walking" reaction provides a unique method for modifying medicinally relevant compounds. thieme-connect.com Similarly, the N-oxides of bioactive molecules containing a pyridine ring, such as Loratadine, can be converted into more complex heterocyclic structures like 7-azaindolines. acs.org This demonstrates the utility of the pyridine N-oxide as a handle for introducing significant structural changes to established drugs. acs.org

Photochemical Reactions and Hydrogen Atom Transfer (HAT) Mechanisms

Pyridine N-oxides have emerged as key players in photochemical reactions, particularly as precursors for hydrogen atom transfer (HAT) agents. rsc.orgrsc.org Upon single-electron oxidation, often facilitated by a photoredox catalyst, pyridine N-oxides form highly reactive oxygen-centered radicals. acs.org These radicals can abstract hydrogen atoms from a wide range of C(sp³)–H bonds in alkanes, ethers, and amides. rsc.orgacs.org The resulting alkyl radicals can then be used in C-C bond-forming reactions, such as the alkylation of electron-deficient heteroarenes (a Minisci-type reaction). rsc.orgrsc.orgacs.org

A proposed mechanism involves the formation of an electron-donor-acceptor (EDA) complex between a protonated heteroarene and the pyridine N-oxide. rsc.org Irradiation of this complex leads to the formation of an N-oxyl radical cation, which then abstracts a hydrogen atom from a substrate to generate a carbon-centered radical. rsc.org This radical subsequently adds to the protonated heteroarene to form the final functionalized product. rsc.org

Table 3: Photochemical Alkylation of Heteroarenes using Pyridine N-Oxides as HAT Reagents

| Reaction Type | Key Reagents | Mechanism | Radical Precursors | Reference |

|---|---|---|---|---|

| Photocatalyst-Free Minisci-Type Alkylation | Pyridine N-Oxide, Electron-Deficient Heteroarene | Formation of an EDA complex followed by photoinduced hydrogen atom transfer. | Alkanes, Alkenes, Amides, Ethers | rsc.orgrsc.org |

| Photoredox-Catalyzed C-H Functionalization | Pyridine N-Oxide, Acridinium Photocatalyst | Single-electron oxidation of N-oxide to form an oxygen-centered radical for HAT. | Unactivated tertiary, secondary, and primary C(sp³)–H bonds | acs.orgnih.gov |

Introduction of Pyridine N-Oxide as a Chemical Moiety in Complex Structures

Introducing a pyridine N-oxide moiety into a complex molecule can serve multiple purposes. It can be a strategy to modulate the biological activity of a parent compound or act as a synthetic intermediate for further diversification. semanticscholar.org In the context of Fasudil (B1672074), a Rho-kinase (ROCK) inhibitor, derivatives are actively being explored to improve its properties. researchgate.netnih.gov For instance, a hypoxia-activated prodrug of Fasudil was synthesized by masking the active site with a bioreductive 4-nitrobenzyl group, demonstrating a sophisticated derivatization strategy. nih.gov While the direct synthesis of Fasudil Pyridine N-Oxide TFA Salt is not detailed in the provided literature, it is identified as a derivative of Fasudil. chemicalbook.comcookechem.com The synthesis of such a derivative would logically involve the N-oxidation of a pyridine-containing precursor or the incorporation of a pre-formed pyridine N-oxide fragment. The design of hybrid compounds, such as those combining Fasudil with NRF2 inducers like caffeic and ferulic acids, highlights the modular approach to creating new derivatives with multi-target profiles. nih.govacs.org The pyridine N-oxide functionality itself can be introduced to create new ligands for metal complexes or to act as an internal oxidant in subsequent transformations. researchgate.net

Chemical Characterization of this compound

The definitive identification and characterization of this compound rely on a suite of modern analytical techniques. These methods are crucial for confirming the molecular structure, determining purity, and understanding the compound's chemical properties.

Analytical Approaches for Structural Elucidation (e.g., Spectroscopic Methods in Research)

The structural elucidation of this compound, a derivative of Fasudil, involves a combination of sophisticated spectroscopic and chromatographic methods. While specific spectral data for this particular salt is not widely published in peer-reviewed literature, the analytical approaches for characterizing such compounds are well-established in the field of organic and medicinal chemistry.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of this compound from reaction mixtures or as an impurity in Fasudil samples. veeprho.com Its utility lies in its ability to provide high-resolution separation, allowing for the isolation of the target compound for further analysis.

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), is indispensable for determining the molecular weight of the compound. For Fasudil Pyridine N-Oxide, the expected molecular weight would be higher than that of Fasudil due to the addition of an oxygen atom. The trifluoroacetate (B77799) salt would then exhibit a molecular weight corresponding to the protonated N-oxide cation and the trifluoroacetate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure. In the ¹H NMR spectrum of Fasudil Pyridine N-Oxide, one would anticipate shifts in the signals of the protons on the isoquinoline (B145761) ring compared to Fasudil, owing to the electronic effects of the N-oxide group. The presence of the trifluoroacetate counterion would also be confirmed by a characteristic signal in the ¹⁹F NMR spectrum.

Infrared (IR) Spectroscopy can be employed to identify functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for the N-O bond, the sulfonyl group (S=O), and the carboxylate group (C=O) of the trifluoroacetate anion.

The following table summarizes the key analytical techniques and their expected outcomes for the characterization of this compound:

Table 1: Analytical Techniques for the Characterization of this compound

| Analytical Technique | Expected Information |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and isolation of the compound. |

| Mass Spectrometry (MS) | Determination of the molecular weight of the cation and confirmation of the presence of the trifluoroacetate anion. |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Detailed structural information, including the position of the N-oxide and the connectivity of the atoms. |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Confirmation of the presence of the trifluoroacetate counterion. |

| Infrared (IR) Spectroscopy | Identification of key functional groups such as N-O, S=O, and C=O. |

Investigation of Synthesis Pathways Leading to this compound

The synthesis of Fasudil Pyridine N-Oxide originates from the N-oxidation of the isoquinoline nitrogen atom in the Fasudil molecule. The isoquinoline ring system in Fasudil is considered electron-deficient, which can make direct oxidation challenging under standard conditions.

A plausible and effective method for the N-oxidation of electron-deficient pyridines and related heterocycles involves the use of a combination of a peroxide source and a strong acid anhydride (B1165640), such as trifluoroacetic anhydride (TFAA). researchgate.net A common reagent system for this transformation is urea-hydrogen peroxide (UHP) in the presence of TFAA. researchgate.net

The proposed synthesis pathway would proceed as follows:

Activation: Trifluoroacetic anhydride reacts with the hydrogen peroxide from the UHP complex to form the highly reactive peroxytrifluoroacetic acid in situ.

N-Oxidation: The electron-deficient isoquinoline nitrogen of Fasudil attacks the electrophilic oxygen of the peroxytrifluoroacetic acid.

Proton Transfer and Product Formation: Subsequent proton transfer steps lead to the formation of the Fasudil Pyridine N-Oxide and trifluoroacetic acid as a byproduct.

Following the oxidation, the trifluoroacetic acid present in the reaction mixture can then form a salt with the newly formed, basic N-oxide.

Role of Trifluoroacetic Acid (TFA) in Salt Formation

Trifluoroacetic acid (TFA) plays a dual role in the context of Fasudil Pyridine N-Oxide. As discussed in the synthesis pathway, it is generated as a byproduct of the oxidation reaction when using trifluoroacetic anhydride. Its primary role in the final product, this compound, is that of a counterion in an acid-base reaction.

Pyridine N-oxides are generally more basic than their corresponding pyridines. The oxygen atom of the N-oxide group can be protonated by a strong acid like TFA. This acid-base reaction results in the formation of a stable salt.

The formation of the trifluoroacetate salt offers several advantages:

Increased Stability: Salt formation can enhance the chemical and physical stability of the compound, making it easier to handle and store.

Improved Crystallinity: Salts often have better crystalline properties than the free base, which can be advantageous for purification by recrystallization and for long-term stability.

Solubility Modification: The TFA salt may exhibit different solubility characteristics compared to the free base, which can be tailored for specific applications.

The interaction between the Fasudil Pyridine N-Oxide cation and the trifluoroacetate anion is primarily electrostatic. The general properties of pyridinium (B92312) trifluoroacetate salts, such as their melting points and solubility, have been characterized in the literature. sigmaaldrich.com

Preclinical Biological Investigations and Mechanistic Insights

In Vitro Studies on Cellular Pathways Modulated by Fasudil (B1672074)

Effects on Cytoskeletal Dynamics and Cell Morphology

Fasudil is known to influence the actin cytoskeleton, which is crucial for maintaining cell shape and motility. frontiersin.org By inhibiting ROCK, Fasudil can promote the regeneration of axons and myelin by regulating the actin cytoskeleton and other factors that can lead to axonal disarray and synaptic destruction. frontiersin.org In studies on primary rat hippocampal cultures, chronic treatment with Fasudil was found to alter the dynamics of synaptic vesicles, accelerating their turnover without affecting the basic synaptic structure. nih.gov This suggests a direct impact on the molecular machinery governing synaptic function.

Modulation of Cell Proliferation and Apoptosis in Cellular Models

Fasudil has demonstrated significant effects on cell proliferation and apoptosis in various cell types. In human urethral fibroblasts, Fasudil inhibited proliferation and induced apoptosis, processes that are crucial in scar formation. nih.gov This anti-proliferative and pro-apoptotic activity has also been observed in cancer cell lines. For instance, in Hep-2 laryngeal carcinoma cells, Fasudil not only decreased cell growth and proliferation but also significantly increased the rate of apoptosis by activating the APAF-1-mediated pathway. nih.gov Similarly, in human prostate cancer cells (PC3 and DU145), Fasudil inhibited proliferation in a dose-dependent manner and promoted apoptosis. researchgate.net In the context of vascular health, Fasudil not only inhibited VEGF-induced proliferation of endothelial cells but also counteracted the protective effect of VEGF against apoptosis. aacrjournals.org

| Cell Type | Effect of Fasudil | Key Findings |

| Human Urethral Fibroblasts | Inhibited proliferation, induced apoptosis | Suggests therapeutic potential in urethral stricture disease. nih.gov |

| Hep-2 Laryngeal Carcinoma Cells | Decreased proliferation, increased apoptosis | Activated APAF-1-mediated apoptosis pathway. nih.gov |

| Human Prostate Cancer Cells (PC3, DU145) | Inhibited proliferation, promoted apoptosis | Reduced RhoA/Rho kinase activity. researchgate.net |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited VEGF-induced proliferation, reversed VEGF's anti-apoptotic effect | Demonstrates anti-angiogenic properties. aacrjournals.org |

Impact on Inflammatory Mediators and Responses in Cell Cultures

Fasudil has been shown to exert anti-inflammatory effects by modulating the production of inflammatory cytokines and the activity of inflammatory cells. In lipopolysaccharide (LPS)-induced rat pulmonary microvascular endothelial cells, Fasudil suppressed the inflammatory response by decreasing the levels of pro-inflammatory cytokines like IL-6 and MCP-1. nih.gov This effect was linked to the inhibition of the nuclear translocation of NF-κB, a key mediator of inflammation. nih.gov Furthermore, Fasudil has been observed to polarize microglia, the resident immune cells of the central nervous system, from a pro-inflammatory M1 state to an anti-inflammatory M2 state. nih.gov This shift in microglial phenotype can inhibit the proliferation of antigen-reactive T cells and reduce the production of the pro-inflammatory cytokine IL-17. nih.gov Studies have also shown that Fasudil can reduce the expression of inflammatory factors by mitigating oxidative stress. researchgate.net

Regulation of Endothelial Cell Function and Angiogenesis

Fasudil significantly impacts endothelial cell function and the process of angiogenesis (the formation of new blood vessels). It has been shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis both in vitro and in vivo. aacrjournals.orgnih.gov In human umbilical vein endothelial cells (HUVECs), Fasudil and its active metabolite, hydroxyfasudil, markedly inhibited VEGF-induced migration, viability, and tube formation. aacrjournals.org These anti-angiogenic properties are mediated through the blockade of Rho-kinase signaling as well as the ERK and Akt signaling pathways. nih.gov In the context of prostate cancer, Fasudil was found to inhibit the key steps of endothelial cell angiogenesis, including proliferation, migration, and capillary tube formation, in a dose-dependent manner. spandidos-publications.com

In Vivo Animal Model Studies Exploring Therapeutic Potential

Neuroprotective Effects in Models of Neurodegenerative Disorders

Animal models of various neurodegenerative diseases have provided compelling evidence for the neuroprotective potential of Fasudil. In a rat model of Alzheimer's disease (AD) induced by β-amyloid, Fasudil demonstrated beneficial effects on memory impairment, neuronal loss, and neuronal injury. nih.gov These neuroprotective effects are thought to be mediated, at least in part, by the suppression of the neuroinflammatory response. nih.gov Further studies in APP/PS1 mice, another model of AD, have shown that Fasudil can restore cognitive function, restrain oxidative stress, and reduce neuronal apoptosis. semanticscholar.org

In models of Parkinson's disease, Fasudil has been shown to improve motor function by increasing the survival of dopaminergic neurons. frontiersin.org For Huntington's disease, treatment with Fasudil in a rat model mitigated mitochondrial dysfunction and neuroinflammation, leading to improved symptoms. frontiersin.org The neuroprotective effects of Fasudil have also been observed in models of stroke, where it has been found to improve cognitive function. nih.gov A study on a tau transgenic mouse model of AD revealed that Fasudil treatment led to the activation of mitochondrial and blood-brain barrier functions. dp.tech

| Neurodegenerative Disorder Model | Animal Model | Key Neuroprotective Effects of Fasudil |

| Alzheimer's Disease | Aβ-induced rat model | Improved memory, reduced neuronal loss and injury, suppressed neuroinflammation. nih.gov |

| Alzheimer's Disease | APP/PS1 mice | Restored cognitive function, reduced oxidative stress and neuronal apoptosis. semanticscholar.org |

| Parkinson's Disease | MPTP-induced mouse model | Improved motor function, increased survival of dopaminergic neurons. frontiersin.org |

| Huntington's Disease | 3-NP-induced rat model | Mitigated mitochondrial dysfunction and neuroinflammation. frontiersin.org |

| Stroke | Animal models | Improved cognitive function. nih.gov |

| Tauopathy (AD model) | Tau transgenic mice | Activated mitochondrial and blood-brain barrier pathways. dp.tech |

Cardiopulmonary Effects in Preclinical Disease Models

Fasudil has been investigated for its vasodilatory effects in preclinical models of pulmonary hypertension, a condition characterized by high blood pressure in the arteries of the lungs. As a Rho-kinase inhibitor, fasudil targets the pathological vasoconstriction and vascular remodeling seen in this disease. In animal models of pulmonary hypertension, fasudil has been shown to reduce pulmonary artery pressure and improve survival. nih.gov

Studies in chronically hypoxic mouse lungs have demonstrated that fasudil can attenuate the rise in pulmonary arterial pressure and reverse vasoconstriction. openrespiratorymedicinejournal.com It has also been shown to lower the contraction of isolated rat pulmonary artery segments induced by acute hypoxia. openrespiratorymedicinejournal.com The vasodilatory effects are believed to stem from the inhibition of Rho-kinase, which leads to a decrease in the calcium sensitivity of the contractile apparatus in vascular smooth muscle cells, thereby promoting vasodilation. nih.gov Combination therapies with other vasodilators, such as nitric oxide donors, are also being explored to enhance the therapeutic effect in pulmonary hypertension. nih.gov

Fasudil has demonstrated cardioprotective effects in preclinical models of myocardial ischemia/reperfusion (I/R) injury, a condition where tissue damage occurs when blood supply returns to the tissue after a period of ischemia or lack of oxygen. In a rat model of I/R injury, intravenous administration of fasudil before reperfusion was found to protect the heart by attenuating endoplasmic reticulum (ER) stress and modulating SERCA (Sarco/endoplasmic reticulum Ca2+-ATPase) activity. nih.gov

The study showed that fasudil's cardioprotective effects were mediated through the differential activation of the PI3K/Akt and JAK2/STAT3 signaling pathways. nih.gov Another study focusing on cerebral ischemia-reperfusion injury found that the neuroprotective effects of fasudil were associated with the activation of peroxisome proliferator-activated receptor-α (PPARα). nih.gov Fasudil treatment led to an increase in PPARα expression, which in turn was associated with a decrease in NADPH oxidase activity and reactive oxygen species (ROS) content, thereby reducing oxidative damage. nih.gov

Renal Pathophysiology in Animal Models

Impact on Glomerulosclerosis and Renal Fibrosis

Preclinical research in various animal models has demonstrated the significant therapeutic potential of the Rho-kinase inhibitor Fasudil in mitigating key processes of chronic kidney disease, namely glomerulosclerosis and renal fibrosis.

In Dahl salt-sensitive rats, a model for hypertensive nephrosclerosis, chronic administration of Fasudil significantly attenuated the development of glomerulosclerosis. nih.gov This treatment improved renal function, evidenced by reduced serum creatinine (B1669602) and blood urea (B33335) nitrogen and increased creatinine clearance, and decreased proteinuria. nih.gov Mechanistically, Fasudil was found to decrease the renal cortical messenger RNA (mRNA) expression of transforming growth factor-beta (TGF-β), collagen I, and collagen III, key mediators of fibrotic processes. nih.gov

Similar renoprotective effects were observed in subtotally nephrectomized spontaneously hypertensive rats (SHR), where Fasudil treatment improved glomerular and tubulointerstitial injury scores and significantly suppressed the marked increase in urinary protein excretion. dovepress.com The mechanism in this model involved the suppression of enhanced Rho-kinase activity and the upregulation of the cyclin-dependent kinase inhibitor p27kip1, which helps inhibit cell proliferation and macrophage recruitment. dovepress.com

Further evidence comes from a rat model of unilateral ureteral obstruction, where Fasudil treatment significantly attenuated the development of interstitial fibrosis. aacrjournals.org This effect was linked to a potent inhibition of monocyte migration and a reduction of macrophage infiltration into the kidney tissue, suggesting that Rho-kinase inhibition can be a therapeutic strategy for renal fibrosis. aacrjournals.org In rats with angiotensin II-induced hypertension, Fasudil also prevented renal fibrosis, as indicated by reduced collagen III deposition, without affecting blood pressure. nih.gov Studies on contrast-associated acute kidney injury in rats also showed that Fasudil reduces renal fibrosis by inhibiting TGF-β1 and α-smooth muscle actin (α-SMA) expression. plos.org

Table 1: Effects of Fasudil on Renal Pathophysiology in Animal Models

| Animal Model | Key Pathological Feature | Observed Effects of Fasudil | Key Mechanistic Insights | Reference |

|---|---|---|---|---|

| Dahl Salt-Sensitive Rats | Hypertensive Glomerulosclerosis | Improved renal function; Reduced proteinuria and glomerular injury. | Decreased mRNA expression of TGF-β, Collagen I, and Collagen III. | nih.gov |

| Subtotally Nephrectomized SHR | Progressive Renal Injury | Suppressed urinary protein excretion; Improved glomerular and tubulointerstitial injury. | Suppressed Rho-kinase activity; Upregulated p27kip1. | dovepress.com |

| Unilateral Ureteral Obstruction Rats | Renal Interstitial Fibrosis | Attenuated interstitial fibrosis and macrophage infiltration. | Inhibited monocyte migration. | aacrjournals.org |

| Angiotensin II-Treated Rats | Renal Fibrosis | Prevented kidney damage and reduced collagen III deposition. | Independent of blood pressure reduction. | nih.gov |

| Contrast-Associated Acute Kidney Injury Rats | Renal Fibrosis | Reduced renal fibrosis. | Inhibited TGF-β1 and α-SMA expression. | plos.org |

Anti-Cancer Mechanisms in Xenograft and Animal Models

Suppression of Vasculogenic Mimicry

Vasculogenic mimicry (VM) is a process by which highly aggressive tumor cells form vascular-like channels, contributing to tumor perfusion and metastasis independently of endothelial cell-driven angiogenesis. aacrjournals.org The Rho/ROCK signaling pathway has been identified as a key regulator of the cell motility and plasticity required for VM. nih.govnih.gov

Studies have demonstrated that Fasudil can effectively suppress VM. In an in vitro model using B16 mouse melanoma cells, Fasudil treatment led to a significant, dose-dependent destruction of the vasculogenic network structures formed on Matrigel. aacrjournals.org This was accompanied by an inhibition of cancer cell motility. aacrjournals.org

These in vitro findings were corroborated in a B16 melanoma cell xenograft model in C57/BL mice. aacrjournals.org Animals treated with Fasudil exhibited a significant reduction in tumor volume compared to control animals. aacrjournals.org Histological analysis of the tumor xenografts revealed that Fasudil treatment attenuated the formation of the periodic acid-Schiff (PAS)-positive vascular-like channels characteristic of VM. aacrjournals.org These results indicate that the inhibition of the RhoA/ROCK signaling pathway by Fasudil disrupts the formation of these alternative tumor perfusion channels, highlighting a potential anti-cancer mechanism. sigmaaldrich.com

Table 2: Fasudil's Impact on Vasculogenic Mimicry (VM) in a Melanoma Model

| Model System | Assay | Key Findings with Fasudil Treatment | Reference |

|---|---|---|---|

| B16 Mouse Melanoma Cells (In Vitro) | Matrigel Tube Formation Assay | Dose-dependent destruction of VM network structures. | aacrjournals.org |

| B16 Mouse Melanoma Cells (In Vitro) | Wound Healing/Migration Assay | Inhibited motility of cancer cells. | aacrjournals.org |

| B16 Melanoma Xenograft (In Vivo) | Tumor Volume Measurement | Significant reduction in tumor volume (22.27 ± 9.62 mm³ vs. 82.17 ± 21.91 mm³ in control). | aacrjournals.org |

| B16 Melanoma Xenograft (In Vivo) | Histological Staining (PAS) | Attenuated formation of PAS-positive VM channels. | aacrjournals.org |

Comparative Preclinical Studies with Other ROCK Inhibitors

Assessment of Relative Potency and Selectivity in Preclinical Settings

Fasudil is recognized as a non-specific RhoA/ROCK inhibitor. frontiersin.org Its inhibitory activity extends to other protein kinases, which informs its biological profile. frontiersin.org Biochemical assays have quantified its potency, showing an IC₅₀ value of 0.158 µM for ROCK2 and a Kᵢ of 0.33 µM for ROCK1. frontiersin.org In comparison to its primary targets, Fasudil shows significantly less potency against other kinases such as PKA (IC₅₀ = 4.58 µM) and PKC (IC₅₀ = 12.30 µM). frontiersin.org However, kinase panel screening has revealed that Fasudil can exhibit non-selectivity for 8 out of 27 tested kinases, a factor considered in the interpretation of its effects in cell-based studies. sigmaaldrich.com

Other ROCK inhibitors, such as Y-27632, also have IC₅₀ values in the nanomolar range but display different selectivity profiles. sigmaaldrich.com For instance, Y-27632 was found to be non-selective against 4 out of 25 tested kinases. sigmaaldrich.com The development of newer ROCK inhibitors has aimed for improved potency and isoform selectivity. sigmaaldrich.com For example, Belumosudil is a specific ROCK2 inhibitor, distinguishing it from pan-ROCK inhibitors like Fasudil. nih.gov Another ROCK2 selective compound, SLx-2119, has shown promise in preclinical models of cancer and fibrosis. sigmaaldrich.com

Table 3: Comparative Potency of Fasudil against Various Kinases

| Kinase Target | Inhibition Metric | Value (µM) | Reference |

|---|---|---|---|

| ROCK1 | Kᵢ | 0.33 | frontiersin.org |

| ROCK2 | IC₅₀ | 0.158 | frontiersin.org |

| PKA | IC₅₀ | 4.58 | frontiersin.org |

| PKC | IC₅₀ | 12.30 | frontiersin.org |

| PKG | IC₅₀ | 1.650 | frontiersin.org |

Evaluation of Differential Biological Outcomes

Comparative studies have revealed that different ROCK inhibitors can elicit distinct biological responses, likely due to variations in potency, selectivity, and other pharmacological properties.

A notable example of differential outcomes was observed in a study of optic nerve regeneration in adult cats. In this model, the ROCK inhibitor Y-27632 induced the extension of optic axons beyond the injury site, promoting regeneration. In stark contrast, Fasudil, under the same conditions, did not promote axonal elongation and its only observed effect was the promotion of glial process extension.

In a different context, a study on proliferative vitreoretinopathy in a mouse model compared the effects of Fasudil (a pan-ROCK inhibitor) and Belumosudil (a specific ROCK2 inhibitor). nih.gov Both inhibitors were found to reduce the severity of the condition and alter the expression of fibrotic markers. nih.gov However, the development of isoform-specific inhibitors like Belumosudil and SLx-2119 is driven by the hypothesis that they may avoid certain side effects, such as hypotension, associated with non-selective ROCK inhibitors, suggesting a potential for differential biological outcomes in a clinical setting. sigmaaldrich.com

Structure Activity Relationship Sar Studies and Rational Design

Influence of the Pyridine (B92270) N-Oxide Moiety on ROCK Inhibition

The introduction of an N-oxide to the pyridine ring of Fasudil (B1672074) represents a deliberate modification intended to alter its physicochemical and pharmacological properties. The pyridine N-oxide moiety can influence the electronic properties of the aromatic ring, potentially impacting its interaction with the kinase hinge region, a critical area for inhibitor binding. Furthermore, the N-oxide group can act as a hydrogen bond acceptor, introducing new potential interactions with amino acid residues in the ATP-binding pocket of ROCK. This modification can also affect the compound's solubility and metabolic stability.

SAR Analysis of Fasudil Derivatives and Analogues

The isoquinoline (B145761) ring of Fasudil is a key pharmacophore, and modifications to this core structure have been extensively explored. Studies have shown that the planarity of the isoquinoline ring system is crucial for effective ROCK inhibition. The homopiperazine (B121016) ring is another critical component, with its size and basicity influencing the compound's interaction with the solvent-exposed region of the active site.

Research into various Fasudil analogues has provided a wealth of data on the structural requirements for potent ROCK inhibition. For instance, the replacement of the isoquinoline core with other bicyclic heteroaromatic systems has been investigated to explore alternative hydrogen bonding patterns and steric interactions within the ATP binding site. The sulfonamide linker is also a key interaction point, forming hydrogen bonds with the kinase hinge region.

Table 1: SAR of Fasudil Analogues

| Analogue/Derivative | Modification | Effect on ROCK Inhibition |

|---|---|---|

| Fasudil | Parent Compound | Potent ROCK Inhibitor |

| Isoquinoline Modified Analogues | Replacement of the isoquinoline core | Varied, dependent on the specific heterocyclic system |

| Homopiperazine Modified Analogues | Alterations to the ring size and substituents | Significant impact on potency and selectivity |

Computational Modeling and Molecular Docking Studies

Computational approaches have been instrumental in understanding the binding mode of Fasudil and its derivatives, providing a rational basis for the design of new inhibitors.

Molecular docking studies have successfully predicted the binding orientation of Fasudil within the ATP-binding pocket of both ROCK1 and ROCK2. These models show that the isoquinoline ring occupies the adenine-binding region, forming a crucial hydrogen bond with the hinge region of the kinase. The sulfonamide group also participates in hydrogen bonding interactions, further anchoring the inhibitor. The homopiperazine moiety is typically oriented towards the solvent-exposed region.

The introduction of the pyridine N-oxide in Fasudil Pyridine N-Oxide TFA Salt would be expected to alter the electronic and steric profile of the parent molecule. Docking studies of this derivative would be necessary to precisely predict how these changes affect its binding affinity and selectivity for the ROCK isoforms.

The N-O bond in pyridine N-oxides can be susceptible to reduction in the biological milieu. The N-O bond dissociation enthalpy is a measure of the bond's strength and can provide insights into the metabolic stability of Fasudil Pyridine N-Oxide. A lower bond dissociation enthalpy might suggest a greater propensity for in vivo reduction back to the parent pyridine compound, potentially making Fasudil Pyridine N-Oxide a prodrug of Fasudil. The reactivity of the N-oxide can also influence its pharmacokinetic profile and potential for off-target interactions.

Advanced Analytical and Methodological Approaches in Research

Quantitative Analysis of Fasudil (B1672074) Pyridine (B92270) N-Oxide TFA Salt in Biological Matrices (e.g., LC-MS/MS)

The accurate quantification of Fasudil Pyridine N-Oxide TFA Salt in biological matrices such as plasma, serum, and tissue homogenates is fundamental for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and throughput. While a specific, validated LC-MS/MS method for this compound is not extensively documented in publicly available literature, a robust method can be developed based on established protocols for the parent compound, Fasudil, and other N-oxide metabolites. nih.govresearchgate.netresearchgate.net

A hypothetical, yet scientifically grounded, LC-MS/MS method would involve protein precipitation from the biological sample, followed by chromatographic separation and mass spectrometric detection. nih.gov For instance, proteins in a plasma sample can be precipitated using acetonitrile (B52724). nih.gov The resulting supernatant can then be injected into the LC-MS/MS system.

Chromatographic separation would likely be achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component with a modifier like formic acid or ammonium (B1175870) acetate, and an organic component such as acetonitrile or methanol (B129727). nih.gov This setup ensures efficient separation of the analyte from endogenous matrix components.

Detection by tandem mass spectrometry would be performed in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM). For Fasudil Pyridine N-Oxide, the precursor ion would correspond to its protonated molecule [M+H]⁺. The selection of product ions would be determined by fragmentation of the precursor ion in the collision cell of the mass spectrometer. A summary of potential LC-MS/MS parameters is presented in Table 1.

Table 1: Hypothetical LC-MS/MS Parameters for the Quantitative Analysis of this compound

| Parameter | Suggested Conditions |

| Sample Preparation | Protein precipitation with acetonitrile |

| LC Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical MRM Transition | To be determined experimentally |

The method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect to ensure reliable and reproducible results. shimadzu.com

Spectroscopic Investigations of Molecular Interactions (e.g., FTIR, Raman Spectroscopy)

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques for investigating the molecular structure and interactions of this compound. oup.comias.ac.insigmaaldrich.com These methods provide detailed information about the vibrational modes of the molecule, which are sensitive to changes in chemical bonding and intermolecular interactions.

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The N-oxide group typically shows a strong stretching vibration (νN-O) in the region of 1200-1300 cm⁻¹. oup.comias.ac.in The sulfonyl group (SO₂) would have characteristic symmetric and asymmetric stretching vibrations. The trifluoroacetate (B77799) (TFA) salt would introduce strong bands associated with the C=O and C-F stretching vibrations of the CF₃COO⁻ anion. By monitoring shifts in these vibrational frequencies upon interaction with biological macromolecules, such as proteins or nucleic acids, insights into the binding mechanism and conformational changes can be obtained. sigmaaldrich.com

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. ias.ac.in The pyridine ring vibrations would be particularly prominent in the Raman spectrum. ias.ac.innih.gov Surface-enhanced Raman spectroscopy (SERS) could be employed to study the interaction of the compound with metallic nanoparticles or model membrane systems, offering enhanced sensitivity and surface-specific information. rsc.org Analysis of the Raman spectra could reveal details about the orientation and binding of the molecule to a surface. rsc.org

A table summarizing the expected key vibrational frequencies for this compound is provided below.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Pyridine N-Oxide | N-O Stretch | 1200 - 1300 oup.comias.ac.in | FTIR, Raman |

| Sulfonyl (SO₂) | Asymmetric Stretch | ~1350 | FTIR |

| Sulfonyl (SO₂) | Symmetric Stretch | ~1150 | FTIR |

| Trifluoroacetate (C=O) | Stretch | ~1670 | FTIR |

| Trifluoroacetate (C-F) | Stretch | 1100 - 1200 | FTIR |

| Pyridine Ring | Ring Breathing/Stretching | Various | Raman |

Application of Omics Technologies (e.g., Transcriptomics) to Elucidate Mechanisms

Omics technologies, particularly transcriptomics, offer a global view of the cellular response to this compound, providing valuable insights into its mechanism of action. nih.govnih.govnih.gov By analyzing changes in the entire set of RNA transcripts in a cell or tissue, researchers can identify genes and signaling pathways that are modulated by the compound.

Transcriptomic studies on the parent compound, Fasudil, have revealed its ability to alter the expression of genes involved in crucial cellular processes. For example, in astrocytes, Fasudil has been shown to modulate genes related to the actin cytoskeleton, axon guidance, and TGF-β signaling. nih.gov In a mouse model of Alzheimer's disease, Fasudil treatment altered the expression of genes involved in cell growth and death, and nervous system pathways. nih.gov

A similar transcriptomic approach for this compound would involve treating cultured cells (e.g., endothelial cells, neuronal cells) or animal models with the compound and then performing RNA sequencing (RNA-Seq). The resulting data would be analyzed to identify differentially expressed genes. Subsequent bioinformatic analysis, including gene ontology and pathway analysis, would help to uncover the biological processes and molecular pathways affected by the compound. This could confirm its action as a ROCK inhibitor and potentially reveal novel off-target effects or mechanisms. nih.govnih.gov

Table 3: Potential Transcriptomic Study Design for this compound

| Step | Description |

| System | In vitro (e.g., human umbilical vein endothelial cells - HUVECs) or in vivo (e.g., rodent model) |

| Treatment | Vehicle control vs. various concentrations of this compound |

| Time Points | Multiple time points (e.g., 6, 12, 24 hours) to capture early and late gene expression changes nih.gov |

| Technology | RNA-Sequencing (RNA-Seq) |

| Data Analysis | Differential gene expression analysis, Gene Ontology (GO) enrichment, KEGG pathway analysis nih.govnih.gov |

| Validation | Quantitative real-time PCR (qRT-PCR) of selected target genes |

Development of Cell-Based Assays for Mechanistic Studies

Cell-based assays are indispensable tools for characterizing the biological activity and elucidating the mechanism of action of this compound in a physiological context. nih.govnih.govcellbiolabs.com These assays can be designed to be high-throughput, enabling the screening of compound libraries and the detailed characterization of lead candidates.

Given that Fasudil is a ROCK inhibitor, cell-based assays would primarily focus on measuring the inhibition of the Rho/ROCK signaling pathway. nih.govcellbiolabs.com One common approach is to measure the phosphorylation status of downstream targets of ROCK, such as Myosin Phosphatase Target Subunit 1 (MYPT1) or Myosin Light Chain (MLC). nih.govcellbiolabs.com A decrease in the phosphorylation of these substrates upon treatment with this compound would indicate its inhibitory activity.

Other relevant cell-based assays could include:

Cell Migration/Invasion Assays: The Rho/ROCK pathway is a key regulator of cell motility. Assays such as the scratch wound healing assay or the Transwell migration assay can be used to assess the inhibitory effect of the compound on cell migration. nih.govmolvis.org

Cell Proliferation Assays: The impact of the compound on cell viability and proliferation can be measured using assays like the MTT assay or by direct cell counting. nih.govplos.org

Reporter Gene Assays: A luciferase-based reporter assay can be used to measure the activity of transcription factors that are regulated by the Rho/ROCK pathway. nih.gov

Morphological Analysis: Inhibition of ROCK often leads to characteristic changes in cell morphology, such as the dissolution of actin stress fibers. These changes can be visualized and quantified using fluorescence microscopy. nih.gov

Table 4: Examples of Cell-Based Assays for Mechanistic Studies of this compound

| Assay Type | Principle | Endpoint Measured |

| ROCK Activity Assay | ELISA-based detection of phosphorylated ROCK substrate (e.g., MYPT1) nih.govcellbiolabs.com | Decreased phosphorylation of MYPT1 |

| Wound Healing Assay | Measurement of the closure of a "wound" in a cell monolayer nih.gov | Inhibition of cell migration |

| Transwell Invasion Assay | Quantification of cells migrating through a porous membrane towards a chemoattractant molvis.org | Reduced cell invasion |

| Cell Viability Assay | Colorimetric measurement of metabolic activity (e.g., MTT) nih.gov | Assessment of cytotoxicity |

| Immunofluorescence | Staining of the actin cytoskeleton (e.g., with phalloidin) nih.gov | Disruption of stress fibers |

By employing these advanced analytical and methodological approaches, a comprehensive understanding of the pharmacokinetic profile, molecular interactions, and cellular mechanisms of action of this compound can be achieved.

Future Research Directions and Translational Perspectives Preclinical

Exploration of Novel Biological Targets Beyond ROCK Inhibition

While the primary mechanism of Fasudil (B1672074) and its derivatives is the inhibition of ROCK isoforms (ROCK1 and ROCK2), emerging research indicates that their therapeutic effects may not be solely attributable to this action. Future preclinical studies on Fasudil Pyridine (B92270) N-Oxide TFA Salt should aim to uncover additional biological targets that could contribute to its pharmacological profile.

Fasudil has been shown to influence other kinases, albeit with lower potency. For instance, it can inhibit protein kinase C-related kinase 2 (PRK2), mitogen- and stress-activated protein kinase (MSK1), and mitogen-activated protein kinase-activated protein kinase 1b (MAPKAP-K1b) at higher concentrations. stemcell.com Furthermore, studies on Fasudil have revealed its ability to modulate pathways involved in neuroinflammation and neuroprotection, such as the TLRs-NF-κB-MyD88 inflammatory cytokine axis. nih.gov In preclinical models of Alzheimer's disease, Fasudil has demonstrated multi-target effects by reducing β-amyloid deposition and Tau protein phosphorylation. nih.govnih.gov

A crucial area of investigation for Fasudil Pyridine N-Oxide TFA Salt will be to determine if the N-oxidation of the pyridine ring alters its binding affinity and selectivity for these or other unforeseen targets. This modification could potentially enhance its interaction with other kinases or signaling proteins, leading to a unique polypharmacological profile. Advanced proteomic and kinomic screening approaches will be instrumental in identifying these novel targets and elucidating the downstream signaling cascades affected by this specific derivative.

Development of Targeted Delivery Systems for Fasudil Derivatives

A significant challenge with systemic ROCK inhibition is the potential for off-target effects, such as hypotension. nih.gov The development of targeted delivery systems for Fasudil derivatives is a key strategy to enhance their therapeutic index by concentrating the drug at the site of action. The pyridine N-oxide moiety of this compound suggests its potential as a prodrug.

N-oxides can be bioreduced in vivo to the parent pyridine compound, and this conversion can be exploited for targeted drug release. scripps.edunih.gov A particularly promising approach is the design of hypoxia-activated prodrugs. nih.govnih.gov In pathological tissues characterized by low oxygen levels (hypoxia), such as solid tumors or ischemic areas, specific reductases are upregulated. These enzymes can selectively reduce the N-oxide, releasing the active Fasudil. This strategy would minimize systemic exposure and associated side effects while maximizing the drug's efficacy in the diseased tissue. nih.govnih.gov

Future preclinical research should focus on:

Evaluating the conversion of Fasudil Pyridine N-Oxide to Fasudil under hypoxic versus normoxic conditions in various cell and tissue models.

Identifying the specific enzymes responsible for this bioreduction.

Developing and testing nanoparticle-based delivery systems to further enhance the targeted delivery of this compound to specific organs or tissues. researchgate.net

Investigation into the Formation and Biological Significance of Impurities/Metabolites

The formation of impurities during the synthesis and storage of a drug substance, as well as the generation of metabolites in vivo, are critical aspects of pharmaceutical development. For this compound, it is essential to characterize any process-related impurities and to understand its metabolic fate.

Systematic approaches, such as those guided by Quality by Design (QbD) principles, have been used to identify and control impurities in Fasudil hydrochloride. nih.gov Similar rigorous analysis will be required for this compound.

The primary active metabolite of Fasudil is hydroxyfasudil, which is a more potent ROCK inhibitor than the parent compound. wikipedia.orgnih.gov A key research question is whether Fasudil Pyridine N-Oxide is a metabolite of Fasudil itself, or if it is metabolized differently. The N-oxidation of pyridines is a known metabolic pathway in various species. nih.gov Therefore, it is plausible that Fasudil could be converted to its pyridine N-oxide form in the body.

Future preclinical studies should include:

Comprehensive metabolic profiling of this compound in vitro (using liver microsomes) and in vivo in animal models. acs.org

Identification and structural elucidation of all major metabolites.

Discovery of More Selective ROCK Inhibitors and Multitargeting Approaches

While Fasudil is a potent ROCK inhibitor, it is not entirely selective for ROCK over other kinases. nih.gov The quest for more selective ROCK inhibitors is a major focus of drug discovery to minimize off-target effects. There is particular interest in developing inhibitors that are selective for either ROCK1 or ROCK2, as these isoforms may have distinct physiological and pathological roles. nih.gov For example, the selective ROCK2 inhibitor SLx-2119 has shown promise in preclinical models of cancer and fibrosis. nih.gov

The chemical scaffold of this compound provides a template for the design of new, more selective inhibitors. Computational modeling, such as docking and molecular dynamics studies, can be employed to predict how modifications to the molecule, including the pyridine N-oxide group, affect its binding to the ATP-binding pocket of ROCK1 and ROCK2. acs.org

Conversely, the development of multitargeting approaches, where a single molecule is designed to hit multiple disease-relevant targets, is a burgeoning area of research. acs.orgnih.govnorthwestern.edu This strategy can be particularly beneficial for complex multifactorial diseases. Hybrid molecules combining the ROCK-inhibiting pharmacophore of Fasudil with other active moieties have been designed. For instance, hybrids of Fasudil with the NRF2 inducers caffeic and ferulic acids have been synthesized to simultaneously target oxidative stress and ROCK overactivation in models of amyotrophic lateral sclerosis. acs.orgnih.gov

Future research in this area for this compound could involve:

Systematic structure-activity relationship (SAR) studies to optimize selectivity for ROCK isoforms.

Design and synthesis of hybrid compounds incorporating the Fasudil Pyridine N-Oxide scaffold with other pharmacophores to address multiple pathological pathways in diseases like neurodegeneration or cancer.

Advanced Preclinical Studies in Complex Disease Models

To fully elucidate the therapeutic potential of this compound, it is imperative to conduct advanced preclinical studies in complex and relevant disease models. While initial studies may be performed in cell culture, in vivo models that more accurately recapitulate human diseases are essential for translational success.

Fasudil and its derivatives have shown promise in a wide array of preclinical models, including:

Neurodegenerative Diseases: In models of Alzheimer's disease, Fasudil has been shown to improve cognitive deficits and reduce neuropathology. nih.govnih.govnih.govfrontiersin.org It has also demonstrated beneficial effects in models of Parkinson's disease and amyotrophic lateral sclerosis. nih.gov

Cancer: ROCK inhibitors can modulate the tumor microenvironment, suggesting their potential as anticancer agents, possibly in combination with chemotherapy. stemcell.com

Cardiovascular Diseases: Fasudil is already used for cerebral vasospasm and has shown efficacy in preclinical models of pulmonary hypertension and hindlimb ischemia. wikipedia.orgmdpi.com

Hepatotoxicity: Fasudil has demonstrated a hepatoprotective effect against methotrexate-induced liver injury in preclinical models. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.